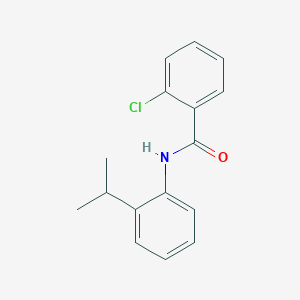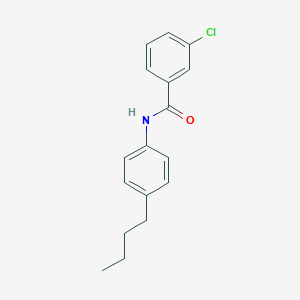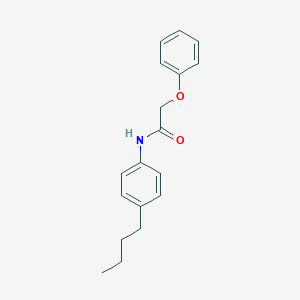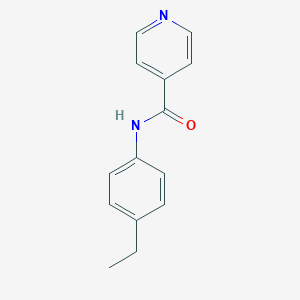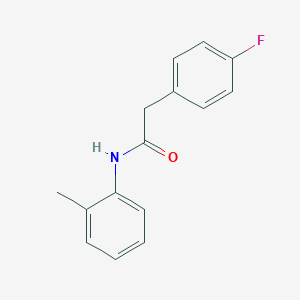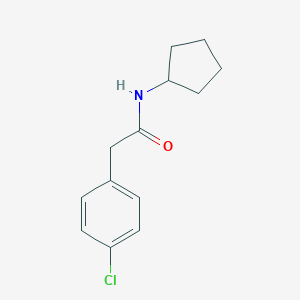
2-(4-chlorophenyl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-cyclopentylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclohexanone derivatives. It is a potent analgesic drug that has been extensively studied for its potential use in treating chronic pain. CPCA was first synthesized in the 1960s, and since then, it has undergone several modifications to improve its efficacy and reduce its side effects.
Mécanisme D'action
2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, 2-(4-chlorophenyl)-N-cyclopentylacetamide reduces the excitability of neurons and decreases the transmission of pain signals. 2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to be selective for the Nav1.7 subtype of sodium channels, which are predominantly expressed in sensory neurons and play a crucial role in the perception of pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to have a selective and potent inhibitory effect on Nav1.7 sodium channels. This inhibition results in a decrease in the excitability of sensory neurons, leading to a reduction in pain transmission. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to have a low affinity for other types of sodium channels, which reduces the likelihood of off-target effects. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has a relatively long half-life, which makes it suitable for sustained-release formulations.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-cyclopentylacetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of Nav1.7 sodium channels, which makes it a useful tool for studying the role of these channels in pain perception. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to be effective in several animal models of pain, which suggests that it has translational potential. However, 2-(4-chlorophenyl)-N-cyclopentylacetamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to formulate for in vivo experiments. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has not been extensively studied in humans, which limits our understanding of its safety and efficacy in clinical settings.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-cyclopentylacetamide. One area of interest is the development of new formulations of 2-(4-chlorophenyl)-N-cyclopentylacetamide that can improve its solubility and bioavailability. Another area of interest is the study of the long-term safety and efficacy of 2-(4-chlorophenyl)-N-cyclopentylacetamide in humans. Additionally, there is a need for further research on the role of Nav1.7 sodium channels in pain perception and the potential therapeutic applications of 2-(4-chlorophenyl)-N-cyclopentylacetamide and other Nav1.7 inhibitors.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-cyclopentylacetamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield 2-(4-chlorophenyl)-N-cyclopentylacetamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-cyclopentylacetamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in several animal models of pain, including neuropathic pain and inflammatory pain. 2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This mechanism of action makes 2-(4-chlorophenyl)-N-cyclopentylacetamide a promising candidate for the development of new analgesic drugs.
Propriétés
Formule moléculaire |
C13H16ClNO |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16ClNO/c14-11-7-5-10(6-8-11)9-13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16) |
Clé InChI |
WGLIBPCZBACXFH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



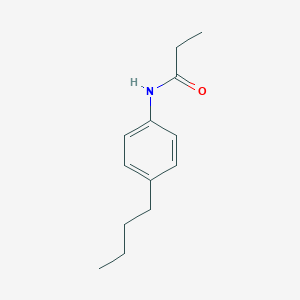
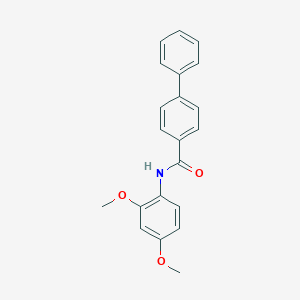
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
